molecular formula C18H15N5 B12714929 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N'-diphenyl- CAS No. 114685-04-0

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N'-diphenyl-

Cat. No.: B12714929
CAS No.: 114685-04-0
M. Wt: 301.3 g/mol
InChI Key: NGYSOAYQOLKCBD-UHFFFAOYSA-N
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Description

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core fused with diamine and diphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization and substitution steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to act as a multi-targeted kinase inhibitor and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

114685-04-0

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

2-N,4-N-diphenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H15N5/c1-3-7-13(8-4-1)20-17-16-15(11-12-19-16)22-18(23-17)21-14-9-5-2-6-10-14/h1-12,19H,(H2,20,21,22,23)

InChI Key

NGYSOAYQOLKCBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=C3)NC4=CC=CC=C4

Origin of Product

United States

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